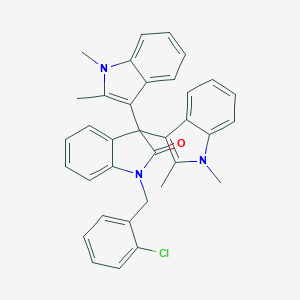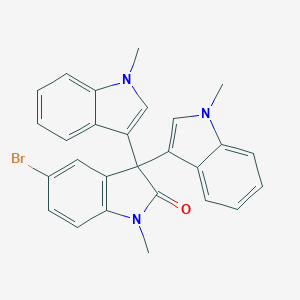![molecular formula C18H12ClNO3S2 B307482 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one, also known as DIBO, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a role in the regulation of cell growth, survival, and inflammation. Inhibition of the NF-κB pathway by this compound leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9. These effects contribute to the anti-cancer and anti-inflammatory properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential for use in cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Another advantage is its potential for use in combination therapy with radiation or chemotherapy. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, and careful dosing and monitoring may be required.
Direcciones Futuras
Future research on 4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one could focus on its potential use in combination therapy with other anti-cancer agents. In addition, further studies could investigate the mechanism of action of this compound and its effects on various signaling pathways. The potential use of this compound in the treatment of other diseases, such as HIV and inflammatory disorders, could also be explored. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
Métodos De Síntesis
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-chlorobenzyl mercaptan with 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in the presence of a base. Another method involves the reaction of 2-chlorobenzyl mercaptan with 4-(1,3-benzodioxol-5-yl)thiazol-2-amine in the presence of a base. The yield of this compound can vary depending on the method used, and purification may be required to obtain a pure product.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy. In addition, this compound has been studied for its potential use in the treatment of HIV, as it has been shown to inhibit the replication of the virus.
Propiedades
Fórmula molecular |
C18H12ClNO3S2 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one |
InChI |
InChI=1S/C18H12ClNO3S2/c19-13-4-2-1-3-12(13)9-24-18-20-14(17(21)25-18)7-11-5-6-15-16(8-11)23-10-22-15/h1-8H,9-10H2/b14-7- |
Clave InChI |
ZNWYXVWWMOIAPK-AUWJEWJLSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=N3)SCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-{2-[4-(methylsulfanyl)phenyl]vinyl}quinoline](/img/structure/B307401.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)
![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
